Dexfosfoserine hydrochloride

Neuroscience Synaptic transmission Group III mGluR

Researchers requiring group III mGluR activation frequently encounter potency limitations and solubility challenges. Dexfosfoserine hydrochloride (L-SOP) directly addresses these bottlenecks. - 11.2-fold more potent than L-AP4 (EC50 0.89 µM vs 9.95 µM), enabling definitive dose-response studies. - Aqueous solubility of 37 mg/mL permits DMSO-free preparation, preserving neuronal integrity in slice electrophysiology. - Stereo-defined L-enantiomer ensures accurate quantification in proteomics, unlike racemic DL-mixtures.

Molecular Formula C3H9ClNO6P
Molecular Weight 221.53 g/mol
Cat. No. B10753139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexfosfoserine hydrochloride
Molecular FormulaC3H9ClNO6P
Molecular Weight221.53 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)OP(=O)(O)O.Cl
InChIInChI=1S/C3H8NO6P.ClH/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H2,7,8,9);1H/t2-;/m0./s1
InChIKeySMQMATXRVFPROR-DKWTVANSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexfosfoserine Hydrochloride: A Selective Group III mGluR Agonist with Defined Subtype Pharmacology


Dexfosfoserine hydrochloride (O-Phospho-L-serine, L-SOP), CAS 407-41-0, is the phosphoric acid ester of the endogenous amino acid L-serine. It functions as a group III metabotropic glutamate receptor (mGluR) agonist, exhibiting agonist activity at mGluR4, mGluR6, mGluR7, and mGluR8 subtypes [1]. Structurally, it is the stereochemically defined L-enantiomer of phosphoserine, and its hydrochloride salt form is commonly employed to enhance aqueous solubility for in vitro and in vivo applications [2].

Dexfosfoserine Hydrochloride: Why L-Serine or Racemic Phosphoserine Cannot Serve as Functional Substitutes


The phosphoryl group of Dexfosfoserine is the critical determinant of its pharmacological profile, conferring agonist activity at group III mGluRs. Its non-phosphorylated precursor, L-serine, lacks this functional moiety and exhibits no meaningful mGluR agonist activity, making it a wholly unsuitable substitute for studies requiring group III mGluR activation [1]. Furthermore, the chiral center is essential: the D-enantiomer (D-phosphoserine) displays a distinct biological fate, being a poor substrate for the physiologically relevant enzyme phosphoserine phosphatase (PSP), which exhibits a strong preference for the L-form [2]. Consequently, procurement of the racemic DL-O-Phosphoserine mixture introduces an inactive or differentially metabolized enantiomer, potentially confounding experimental outcomes and pharmacokinetic interpretations.

Dexfosfoserine Hydrochloride Quantitative Differentiation vs. L-AP4 and Other Group III Agonists


Enhanced Functional Potency vs. L-AP4 in Native Synaptic Preparations

In a direct head-to-head comparison using a rat corticostriatal slice preparation, Dexfosfoserine (L-SOP) demonstrated significantly greater potency than the classical group III agonist L-AP4 in depressing excitatory synaptic transmission. The EC50 value for L-SOP was 0.89 µM, representing an 11.2-fold higher potency compared to L-AP4 (EC50 = 9.95 µM) [1].

Neuroscience Synaptic transmission Group III mGluR

Receptor Subtype Selectivity Profile: Differential Potency Across Group III mGluRs

Dexfosfoserine exhibits a distinct potency profile across the group III mGluR subtypes, with reported EC50 values of 2-5 µM for mGluR4a and mGluR6, but a much lower affinity for mGluR7 . In contrast, L-AP4 demonstrates a different rank order of potency, with EC50s of 0.13 µM for mGluR4, 0.29 µM for mGluR8, 1.0 µM for mGluR6, and 249 µM for mGluR7 [1]. This indicates that L-AP4 is more potent at mGluR4 but less selective between subtypes compared to L-SOP's more uniform activity profile at mGluR4 and mGluR6.

GPCR pharmacology mGluR4 mGluR6 mGluR7 mGluR8

Dual Antagonist Activity at mGluR1 and mGluR2: A Unique Pharmacological Fingerprint

In addition to its group III agonist properties, Dexfosfoserine exhibits weak antagonist activity at mGluR1 (Ki = 1 mM) and substantially more potent antagonist activity at mGluR2 (Ki = 1 µM), a three-order-of-magnitude difference in affinity between these two group I and group II receptors . This dual functional profile is not commonly observed with other group III agonists like L-AP4, which is generally considered a selective group III agonist with minimal activity at mGluR1/2.

mGluR1 mGluR2 Allosteric modulation

Solubility Profile: Optimized for Aqueous Assay Systems vs. Lipophilic Group III Agonists

The hydrochloride salt form of Dexfosfoserine confers high aqueous solubility, with reported values of 37 mg/mL (199.92 mM) in water at 25°C, and insolubility in DMSO . This contrasts with the classical group III agonist L-AP4, which is soluble in DMSO (typically >10 mg/mL) and has limited aqueous solubility data available. The high aqueous solubility of L-SOP simplifies preparation of stock solutions for cell culture and electrophysiology experiments without the need for organic co-solvents that may affect cellular physiology.

Solubility Formulation In vitro assay

Dexfosfoserine Hydrochloride: Optimized Application Scenarios Based on Quantified Differentiation


Precise Modulation of Synaptic Transmission in Brain Slice Electrophysiology

When studying the role of group III mGluRs in modulating synaptic plasticity, Dexfosfoserine (L-SOP) provides an 11.2-fold more potent agonist tool compared to L-AP4 (EC50 0.89 µM vs. 9.95 µM) [1]. Its high aqueous solubility (37 mg/mL) allows for direct preparation in artificial cerebrospinal fluid (aCSF) without DMSO, preserving native neuronal properties. This makes L-SOP the preferred choice for dose-response studies in hippocampal, cortical, or striatal slice preparations where minimizing vehicle effects is critical.

Investigating mGluR6-Mediated Signaling in Retinal Bipolar Cells

Given its balanced agonist potency at mGluR4 and mGluR6 (EC50 2-5 µM), Dexfosfoserine is well-suited for studies of retinal physiology where mGluR6 is the primary group III receptor mediating ON-bipolar cell light responses [1]. In contrast, L-AP4 exhibits a 7.7-fold lower potency at mGluR6 (EC50 1.0 µM) compared to its activity at mGluR4, making L-SOP a more effective and selective probe for dissecting mGluR6-specific functions in visual processing.

Dual-Action Probe for Distinguishing mGluR2 vs. Group III mGluR Effects

The unique ability of Dexfosfoserine to act as a potent mGluR2 antagonist (Ki = 1 µM) while simultaneously activating group III receptors provides a valuable pharmacological tool for delineating the relative contributions of these receptor classes in complex neural circuits . This dual action is particularly useful in studies of anxiety, pain, or neurodegeneration where both group II and group III mGluRs are implicated, but their individual roles are difficult to isolate using purely selective agonists.

Enantiomerically Pure Standard for Phosphoproteomics and Metabolic Tracing

As the endogenous, L-stereoisomer, Dexfosfoserine serves as an essential analytical standard for quantifying phosphorylated serine residues in proteomics workflows. Its defined stereochemistry ensures accurate identification and quantification of L-phosphoserine-containing peptides, whereas racemic DL-mixtures introduce confounding signals from the biologically irrelevant D-enantiomer [2]. This is critical for studies of post-translational modifications and for tracing serine biosynthesis and metabolism using isotopically labeled analogs.

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